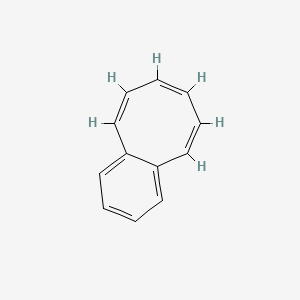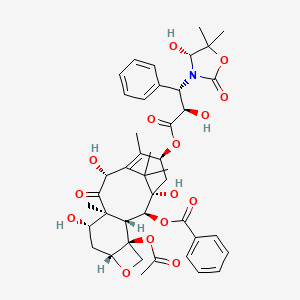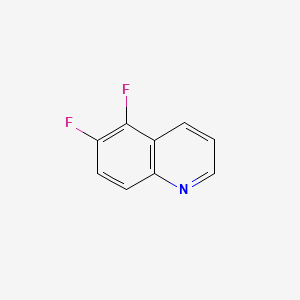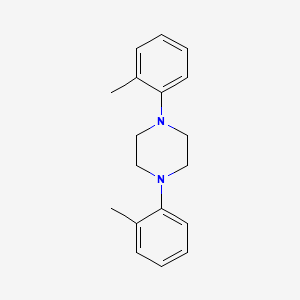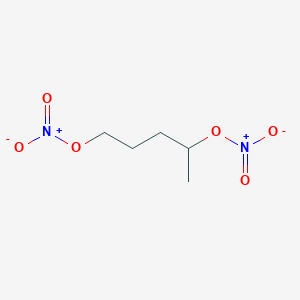
Barium isoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium isoundecanoate is a chemical compound that belongs to the class of barium salts of carboxylic acids It is formed by the reaction of barium with isoundecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium isoundecanoate can be synthesized through a reaction between barium hydroxide and isoundecanoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with isoundecanoic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting barium carbonate with isoundecanoic acid. The reaction is carried out in large reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through filtration and drying processes to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Barium isoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium carbonate and other by-products.
Reduction: Under certain conditions, it can be reduced to form barium metal and isoundecanoic acid.
Substitution: It can participate in substitution reactions where the isoundecanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Barium carbonate and carbon dioxide.
Reduction: Barium metal and isoundecanoic acid.
Substitution: Halogenated barium compounds and substituted isoundecanoates.
Applications De Recherche Scientifique
Barium isoundecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: It is explored for its potential use in diagnostic imaging and as a contrast agent.
Industry: It is used in the production of lubricants, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of barium isoundecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, affecting their function. In chemical reactions, it acts as a source of barium ions, which can participate in various reactions and form different products.
Comparaison Avec Des Composés Similaires
- Barium acetate
- Barium carbonate
- Barium sulfate
Comparison:
- Barium acetate: Similar in being a barium salt of a carboxylic acid, but differs in the type of acid used.
- Barium carbonate: Used in similar applications but has different chemical properties and reactivity.
- Barium sulfate: Commonly used as a contrast agent in medical imaging, but has different solubility and chemical behavior.
Uniqueness: Barium isoundecanoate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
93965-28-7 |
|---|---|
Formule moléculaire |
C22H42BaO4 |
Poids moléculaire |
507.9 g/mol |
Nom IUPAC |
barium(2+);9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Ba/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
RUXYEBCVELCYRK-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


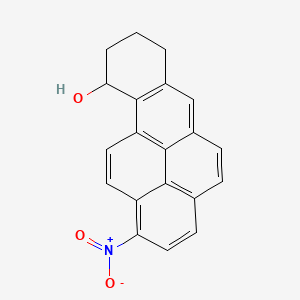

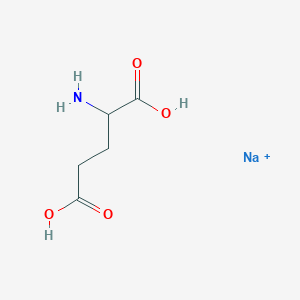
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
